molecular formula C8H7N B13951551 M-Tolunitrile-D7

M-Tolunitrile-D7

Cat. No.: B13951551
M. Wt: 124.19 g/mol
InChI Key: BOHCMQZJWOGWTA-AAYPNNLASA-N
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Description

M-Tolunitrile-D7, also known as 2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzonitrile, is a deuterated derivative of m-tolunitrile. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C8D7N, and it has a molecular weight of 124.19 g/mol . Deuterated compounds like this compound are often used in scientific research due to their unique properties, such as altered vibrational frequencies and increased stability.

Chemical Reactions Analysis

M-Tolunitrile-D7 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

M-Tolunitrile-D7 can be compared with other deuterated tolunitriles, such as p-Tolunitrile-D7 and o-Tolunitrile-D7. These compounds share similar structures but differ in the position of the deuterium atoms on the benzene ring . The unique positioning of deuterium in this compound provides distinct vibrational frequencies and stability, making it particularly useful in specific research applications .

Similar Compounds

    p-Tolunitrile-D7: Deuterated derivative of p-tolunitrile.

    o-Tolunitrile-D7: Deuterated derivative of o-tolunitrile.

    6-nitro-m-tolunitrile: Nitro-substituted derivative of m-tolunitrile.

    4-Fluoro-3-methylbenzonitrile: Fluoro-substituted derivative of m-tolunitrile.

Properties

Molecular Formula

C8H7N

Molecular Weight

124.19 g/mol

IUPAC Name

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzonitrile

InChI

InChI=1S/C8H7N/c1-7-3-2-4-8(5-7)6-9/h2-5H,1H3/i1D3,2D,3D,4D,5D

InChI Key

BOHCMQZJWOGWTA-AAYPNNLASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C#N)[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=CC=C1)C#N

Origin of Product

United States

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